L-Galactonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

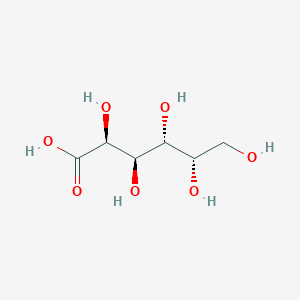

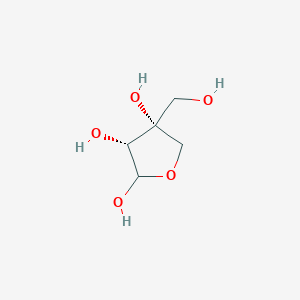

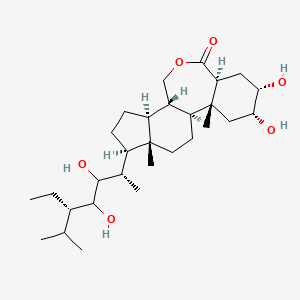

L-galactonic acid is a galactonic acid compound having L-configuration. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a L-galactonate. It is an enantiomer of a D-galactonic acid.

Wissenschaftliche Forschungsanwendungen

Bioconversion and Microbial Production

Microbial Conversion for Foodstuffs and Chemicals : Galactonic acid and its salts, like calcium galactonate, have potential uses in food and as specialty chemicals. Research has explored microbial conversion of galactose to galactonic acid using strains like Gluconobacter oxydans, with successful fermentation processes leading to significant yields of galactonic acid or its salts (Zhou, Hua, Zhou, & Xu, 2018).

Engineering Fungi for L-Galactonic Acid Production : The conversion of D-galacturonic acid to this compound has been achieved by modifying certain filamentous fungi. This bioconversion is significant due to the availability of D-galacturonic acid in pectin-rich biomass (Kuivanen et al., 2012).

Metabolic Pathways and Enzymatic Studies

Fungal Pathway for D-Galacturonic Acid Catabolism : Research has identified L-galactonate dehydratase as part of the fungal pathway for D-galacturonic acid catabolism, an important step in understanding the complete metabolic pathway in fungi (Kuorelahti, Jouhten, Maaheimo, Penttilä, & Richard, 2006).

Biotransformation to Keto-Deoxy-L-Galactonate : The transformation of D-galacturonic acid to various chemicals, including keto-deoxy-L-galactonate, has been explored using filamentous fungi. Keto-deoxy sugars like keto-deoxy-L-galactonate have potential uses as precursors for plastic and other derivatives (Wiebe et al., 2010).

Application in Nutrient and Cosmetic Additives

Saccharomyces Cerevisiae for L-Galactonate Production : Research involving the yeast Saccharomyces cerevisiae has demonstrated its capability to convert D-galacturonic acid to this compound, suggesting its potential application in producing nutrient and cosmetic additives (Rippert et al., 2021).

Fungal Production of L-Ascorbic Acid : The conversion of D-galacturonic acid to L-ascorbic acid (vitamin C) using engineered strains of Aspergillus niger has been studied. This approach could lead to alternative methods for producing L-ascorbic acid using pectin-rich biomass (Kuivanen, Penttilä, & Richard, 2015).

Engineering of Saccharomyces Cerevisiae for L-Galactonate Production : Efforts have been made to improve the production of this compound in Saccharomyces cerevisiae by optimizing cofactor supply and modifying NADH-dependent D-galacturonic acid reductases (Harth et al., 2020).

Environmental and Agricultural Applications

Utilization in Phytoremediation : Galactonic acid has been identified in root exudates of the Pb-accumulator plant Sedum alfredii under Pb stress. Its role in phytoremediation and soil remediation has been assessed, demonstrating its potential environmental application (Luo et al., 2017).

Fungal Pathways in Agricultural Pathogens : The D-galacturonic acid catabolic pathway in fungi like Botrytis cinerea, a plant pathogen, has been characterized, contributing to our understanding of fungal interactions with plants and possible applications in controlling plant diseases (Zhang, Thiewes, & Van Kan, 2011).

Eigenschaften

Molekularformel |

C6H12O7 |

|---|---|

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

InChI-Schlüssel |

RGHNJXZEOKUKBD-RSJOWCBRSA-N |

Isomerische SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)

![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)

![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)